![molecular formula C15H13ClN4OS B2932644 5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide CAS No. 2034372-08-0](/img/structure/B2932644.png)

5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

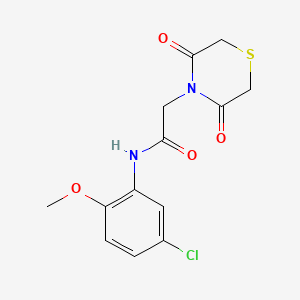

This compound belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . It is a small molecule with a chemical formula of C19H16ClN3O3S . The average weight of the molecule is 401.867 .

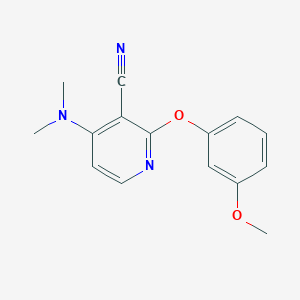

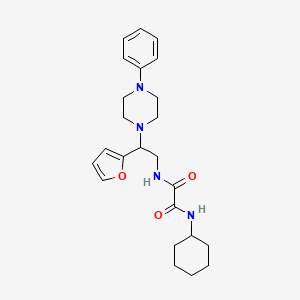

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a pyridine ring, a pyrazole ring, and a thiophene ring . The molecule also contains a chlorine atom, which is part of the thiophene ring .科学的研究の応用

Pharmacological Research

This compound is classified as a small molecule with potential pharmacological applications. It is currently listed as experimental and may interact with coagulation factor X in humans . This interaction suggests a possible role in the development of anticoagulant therapies, although its full pharmacological profile is yet to be established.

Antimicrobial Activity

Thiophene derivatives, to which this compound belongs, have been studied for their antimicrobial properties. Specifically, they have shown inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . This indicates its potential use in developing new antibacterial agents.

Antiviral Research

Compounds with pyridine structures have been evaluated for their antiviral activities. The structural features of this compound suggest it could be a candidate for antiviral drug development, particularly in the design of inhibitors for viral enzymes or replication processes .

Biochemical Studies

In biochemical research, the compound’s interaction with coagulation factor X can be of interest. It may serve as a tool for studying the coagulation cascade and developing assays for coagulation factors, which are crucial in understanding blood clotting disorders .

Chemical Research

The compound’s structure, containing a thiophene ring, makes it relevant in chemical research, particularly in the synthesis of more complex molecules. Its potential as a building block in organic synthesis could be explored in Suzuki–Miyaura coupling reactions, which are pivotal in creating carbon-carbon bonds .

Industrial Processes

While direct applications in industrial processes are not explicitly mentioned, the compound’s potential as an intermediate in the synthesis of more complex molecules suggests its utility in industrial chemistry. For example, similar compounds are used in the synthesis of potent kinase inhibitors, which are important in pharmaceutical manufacturing .

作用機序

Target of Action

Similar compounds have been found to interact with multiple receptors , and some derivatives have been reported as inhibitors of cyclin-dependent kinases (CDKs) . CDKs are crucial regulators of cell cycle progression and have been identified as promising therapeutic targets for cancer treatment .

Mode of Action

It is suggested that similar compounds bind with high affinity to their targets , resulting in modulation of the target’s activity. For instance, some compounds have been found to suppress the downstream signaling pathway of their targets, inhibiting cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .

Biochemical Pathways

Compounds that inhibit cdks can affect various cellular processes, including cell cycle progression and apoptosis . By inhibiting CDKs, these compounds can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing programmed cell death or apoptosis .

Pharmacokinetics

It is noted that similar compounds allow for the combination of good oral bioavailability and high potency . This suggests that the compound may be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted.

Result of Action

Similar compounds have been found to inhibit tumor growth in a xenograft mouse model with no obvious toxicity . This suggests that the compound may have potential therapeutic effects in cancer treatment.

特性

IUPAC Name |

5-chloro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4OS/c16-14-2-1-13(22-14)15(21)18-7-8-20-10-12(9-19-20)11-3-5-17-6-4-11/h1-6,9-10H,7-8H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKVDJDDNFNDRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932561.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide](/img/structure/B2932574.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932580.png)